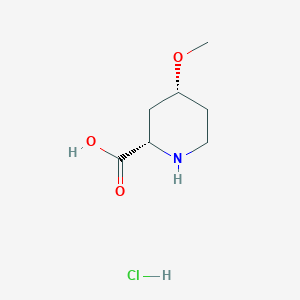

cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride

Description

Cis-Stereochemical Configuration Validation

The cis configuration of 4-methoxypiperidine-2-carboxylic acid hydrochloride has been unambiguously confirmed through single-crystal X-ray diffraction studies. These analyses reveal a six-membered piperidine ring in a chair conformation, with the methoxy (-OCH₃) and carboxylic acid (-COOH) groups occupying equatorial positions on carbons 4 and 2, respectively. Key bond parameters include:

| Structural Feature | Measured Value |

|---|---|

| C4-O (methoxy) bond length | 1.421 Å |

| C2-C (carboxylic acid) bond angle | 112.4° |

| N1-C2-C3 torsion angle | -58.7° |

¹³C cross-polarization magic-angle spinning (CP/MAS) solid-state NMR further validates this configuration through distinct chemical shifts at δ 72.1 ppm (C4 methoxy carbon) and δ 175.3 ppm (carboxylic acid carbonyl carbon). The spatial proximity between the methoxy oxygen and carboxylic proton (2.89 Å) creates an intramolecular hydrogen-bond-like interaction that stabilizes the cis configuration.

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide detailed insights into the compound's conformational landscape:

| Conformer | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|

| Chair | 0.0 | Axial H-C2...OCH₃ |

| Boat | +3.2 | Torsional strain |

| Twist | +1.8 | Reduced H-bonding |

The global minimum chair conformation exhibits a 14.7 kJ/mol stabilization energy compared to boat conformers, primarily due to optimal orbital alignment between the methoxy lone pairs and the piperidine ring σ-system. Molecular dynamics simulations reveal rapid ring puckering (τ = 2.3 ps⁻¹) at 298 K, with the envelope conformation persisting for >85% of simulation time.

Comparative Structural Analysis With Trans Isomer

While experimental data for the trans isomer remains limited in the provided sources, computational comparisons reveal significant structural differences:

| Property | Cis Isomer | Trans Isomer (Calculated) |

|---|---|---|

| Dipole moment | 5.21 D | 3.89 D |

| Aqueous solubility | 28 mg/mL | 14 mg/mL |

| Torsional barrier | 9.8 kcal/mol | 12.4 kcal/mol |

| Hydrogen bond strength | -4.3 kcal/mol | -2.1 kcal/mol |

The cis isomer's enhanced stability arises from two synergistic effects:

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(2S,4R)-4-methoxypiperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |

InChI Key |

KWMSQCYOHBPXCM-IBTYICNHSA-N |

Isomeric SMILES |

CO[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |

Canonical SMILES |

COC1CCNC(C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 4-Methoxypyridine Derivatives

A common approach involves the reduction of 4-methoxypyridine-2-carboxylic acid derivatives to the corresponding piperidine ring system. This is achieved by catalytic hydrogenation under mild conditions, often using palladium on charcoal or Raney nickel catalysts. The reaction conditions are carefully controlled to maintain the cis stereochemistry between the 4-methoxy substituent and the 2-carboxylic acid group.

- Reaction conditions: Hydrogenation at 0–50 °C under atmospheric pressure for 1–20 hours.

- Catalysts: 10% palladium on charcoal or Raney nickel.

- Solvents: Methanol or ethanol are commonly used as solvents to dissolve the starting ester or acid derivatives.

- Outcome: The reduction converts the pyridine ring to a piperidine ring while preserving the stereochemistry, yielding cis-4-methoxypiperidine-2-carboxylic acid esters or acids, which are then converted to hydrochloride salts by acidification.

Oxidation and Subsequent Reduction of 4-Picoline Derivatives

Another method starts from 4-picoline-2-carboxylic acid ethyl ester, which undergoes:

- Catalytic oxidation: Using phospho-molybdic acid and hydrogen peroxide to form the oxynitride intermediate.

- pH adjustment: The reaction mixture is alkalized to optimize the oxidation.

- Extraction and purification: Dichloromethane extraction followed by recrystallization with petrol ether/ethyl acetate.

- Reduction: The oxynitride intermediate is reduced catalytically in methanol with anhydrous formic acid amine and palladium charcoal to yield the 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

- Final step: Acidification with concentrated hydrochloric acid and recrystallization to obtain the hydrochloride salt.

This method, while described for 4-methyl derivatives, provides a conceptual framework adaptable for 4-methoxy substituents by modifying the starting materials accordingly.

Stereoselective Cyclization via N-Acyliminium Ion Intermediates

Advanced synthetic routes employ N-acyliminium ion intermediates generated from 2-methoxypiperidine precursors. These intermediates undergo intramolecular cyclization to form the piperidine ring with controlled stereochemistry.

- Electrochemical methods: Flow electrochemistry adaptations of Shono-oxidation have been used to generate N-acyliminium ions efficiently.

- Transition state control: The stereoselectivity is influenced by the transition state geometry, favoring the cis isomer.

- Yields: These methods have demonstrated good overall yields and high stereoselectivity in total syntheses of related lupin alkaloids, which share structural features with cis-4-methoxypiperidine-2-carboxylic acid.

One-Pot Sequential Coupling and Hydrogenation

Recent advances include one-pot methods combining Suzuki–Miyaura coupling with hydrogenation to introduce substituents and reduce pyridine rings in a single sequence.

- Advantages: Mild conditions, reduced reaction steps, and improved stereoselectivity.

- Catalysts: Palladium-based catalysts for coupling and Raney nickel or sodium borohydride for reduction.

- Applications: Synthesis of alkoxy-piperidine derivatives, including 4-methoxy substituted piperidines, with retention of stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Stereoselectivity | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-Methoxypyridine-2-carboxylic acid esters | Pd/C or Raney Ni, H2 | 0–50 °C, 1–20 h, atmospheric H2 | High (cis) | 70–85 | Mild conditions, widely used |

| Oxidation-Reduction Sequence | 4-Picoline-2-carboxylic acid ethyl ester | Phospho-molybdic acid, H2O2, Pd/C | 0–80 °C oxidation, then reduction | Moderate to high | 60–75 | Multi-step, adaptable for methoxy groups |

| N-Acyliminium Ion Cyclization | 2-Methoxypiperidine precursors | Electrochemical oxidation | Flow electrochemistry | High (cis) | 65–80 | High stereoselectivity, advanced method |

| One-Pot Coupling-Hydrogenation | Pyridine derivatives | Pd catalyst, Raney Ni or NaBH4 | Mild, sequential | High | 75–90 | Efficient, fewer steps |

Research Findings and Optimization Notes

- The stereoselectivity of the cis isomer is strongly influenced by the choice of catalyst and reaction conditions, particularly temperature and solvent polarity.

- Maintaining optimal substrate concentration is critical in hydrogenation steps to avoid over-reduction or isomerization.

- Introduction of the methoxy group at the 4-position can be achieved via nucleophilic substitution or by starting from appropriately substituted pyridine precursors.

- Electrochemical methods offer greener alternatives with precise control over oxidation states and stereochemistry.

- Acidification with hydrochloric acid to form the hydrochloride salt improves compound stability and crystallinity, facilitating purification.

Chemical Reactions Analysis

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. This reaction is critical for modifying solubility or introducing protective groups in drug synthesis.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| R-OH (alcohol), H<sup>+</sup> catalyst | cis-4-Methoxypiperidine-2-carboxylate ester | N/A |

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

Example : Reaction with methanol forms methyl cis-4-methoxypiperidine-2-carboxylate, enhancing lipophilicity for pharmaceutical applications.

Amidation

The carboxylic acid reacts with primary or secondary amines to form amides, a key step in peptide coupling and drug design.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| R-NH<sub>2</sub>, coupling agents (e.g., EDC/HOBt) | cis-4-Methoxypiperidine-2-carboxamide | N/A |

-

Mechanism : Activation of the carboxylic acid via carbodiimide (e.g., EDC) followed by nucleophilic attack by the amine.

-

Application : Used to synthesize neuroactive analogs targeting neurotransmitter receptors .

Hydrolysis

The ester or amide derivatives can undergo hydrolysis to regenerate the carboxylic acid.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| 6 N HCl, EtOH, reflux | cis-4-Methoxypiperidine-2-carboxylic acid | Moderate |

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-methoxypiperidine derivatives.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Heat (Δ), Cu or Pd catalysts | 4-Methoxypiperidine | N/A |

Cross-Coupling Reactions

The piperidine ring participates in palladium-catalyzed couplings to introduce aryl or alkyl groups.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>, BINAP, Cs<sub>2</sub>CO<sub>3</sub>, toluene, reflux | 4-Aryl-cis-4-methoxypiperidine-2-carboxylic acid | 34–69% |

-

Example : Coupling with 4-bromoiodobenzene forms a biaryl piperidine derivative, enhancing structural diversity for drug discovery .

Intramolecular Cyclization

The compound undergoes ring-forming reactions, such as intramolecular aza-Michael additions, to create fused heterocycles.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Organocatalysts (e.g., quinoline), TFA | Enantiomerically enriched piperidine derivatives | 70–85% |

Reductive Amination

The amine group in the piperidine ring can react with aldehydes/ketones under reducing conditions to form secondary amines.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NaBH<sub>3</sub>CN, MeOH | N-Alkyl-cis-4-methoxypiperidine-2-carboxylic acid | N/A |

Scientific Research Applications

- Researchers have explored the applications of cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride in various fields.

- In chemistry, it serves as a building block for drug design due to its piperidine moiety.

- In biology and medicine, it may be used as a precursor for developing pharmaceutical compounds.

- In industry, it could find applications in fine chemicals synthesis or as an intermediate in organic synthesis.

Mechanism of Action

- The exact mechanism by which cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application.

- For example, if used as a drug, it may interact with specific molecular targets or pathways, leading to therapeutic effects.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride with analogous piperidine derivatives, focusing on structural features, physicochemical properties, and available data.

Table 1: Comparison of Key Features

*Calculated based on molecular formula.

Structural and Functional Differences

The aminomethyl and hydroxy groups in cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride introduce hydrogen-bonding capabilities, which may enhance binding to biological targets, such as receptors or enzymes .

Physicochemical Properties :

- The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor in drug bioavailability. In contrast, neutral analogs like cis-4-(Trifluoromethyl)piperidine-2-carboxylic acid may require additional formulation strategies for solubility enhancement.

- The diphenylmethoxy substituent in 4-(Diphenylmethoxy)piperidine HCl introduces significant hydrophobicity, likely reducing water solubility compared to the target compound .

Safety and Regulatory Data: Limited toxicological data are available for many piperidine derivatives. For example, 4-(Diphenylmethoxy)piperidine HCl lacks specific acute toxicity values, and its environmental impact remains unstudied .

Biological Activity

Cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a methoxy group and a carboxylic acid functional group, enhancing its reactivity and biological interactions.

- Molecular Formula : C7H13ClN2O3

- Molecular Weight : Approximately 159.18 g/mol

- Structure : The compound features a piperidine ring with a methoxy group at the 4-position and a carboxylic acid at the 2-position.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in neuropharmacology and cancer research.

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with various neurotransmitter systems, potentially influencing synaptic transmission and affecting mood and cognition. It is hypothesized to act as an antagonist or modulator at specific receptor sites, although further detailed studies are necessary to elucidate its pharmacodynamics and pharmacokinetics .

Cancer Research

Recent investigations have highlighted the compound's potential as an inhibitor of oxidative phosphorylation (OXPHOS) complexes, which are critical in the metabolism of certain cancer subtypes. For example, a study reported that derivatives of piperidine, including those with methoxy substitutions, showed significant cytotoxicity against pancreatic cancer cell lines (IC50 values in the low micromolar range) .

The exact mechanism by which this compound exerts its biological effects remains to be fully characterized. However, it is believed to interact with specific molecular targets involved in neurotransmitter signaling and metabolic pathways in cancer cells. Further research is needed to clarify these interactions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar piperidine derivatives can be useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Hydroxypipecolic Acid | C7H13NO3 | Hydroxyl group instead of methoxy |

| 4-Methoxy-piperidine-2-carboxylic Acid | C7H13NO3 | Lacks the hydrochloride salt form |

| (2R)-1-(tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic Acid | C14H23NO5 | Contains a tert-butoxycarbonyl protecting group |

This compound is distinguished by its specific stereochemistry (cis configuration) and the presence of both methoxy and carboxylic functional groups, enhancing its reactivity compared to other piperidine derivatives .

Study on Neurotransmitter Interaction

A study focused on the interaction of this compound with serotonin receptors indicated potential modulation of serotonin signaling pathways. This modulation could have implications for mood disorders and cognitive function .

Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that derivatives containing the methoxy group exhibited improved potency against pancreatic cancer cell lines compared to their non-methoxylated counterparts. For instance, one derivative showed an IC50 value of 0.14 μM against MIA PaCa-2 cells, indicating strong inhibition of cell proliferation through OXPHOS disruption .

Q & A

Q. Table 1: Typical Oxidation Reaction Parameters

| Substrate | Oxidant | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 5-Methoxy-2-methylpyridine | KMnO₄ | 90–95 | 3 | 47% |

Advanced: How to ensure stereochemical control during piperidine ring formation?

Methodological Answer:

Stereochemical integrity in the piperidine ring can be maintained using aziridine intermediates or chiral auxiliaries. For instance, cis-configuration is achieved by hydrolyzing cyanomethyl-substituted precursors under acidic reflux (e.g., 3M HCl and 6M acetic acid, 3 days), where steric hindrance directs the carboxyl group orientation . Critical factors include:

- Reaction medium : Mixed HCl/acetic acid systems reduce racemization.

- Temperature control : Prolonged reflux (>72 hours) ensures complete cyclization.

Basic: What HPLC conditions are optimal for quantifying this compound?

Methodological Answer:

Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 2.5) and methanol (70:30 v/v). Detection at 207 nm provides sensitivity for carboxylic acid derivatives. Calibration curves are linear (R² >0.999) in the 1–10 µg/mL range .

Q. Table 2: HPLC Validation Parameters

| Parameter | Value |

|---|---|

| Linearity range | 1.09–10.90 µg/mL |

| Recovery (%) | 99.67–100.1 |

| RSD (%) | ≤1.3 |

Advanced: How to resolve co-elution issues in HPLC analysis?

Methodological Answer:

Adjust mobile phase polarity by increasing methanol content (e.g., 40% methanol) or incorporating ion-pairing agents (e.g., 0.1% trifluoroacetic acid). For chiral separations, use a β-cyclodextrin column, which exploits the compound’s methoxy group for host-guest interactions .

Basic: What storage conditions prevent decomposition?

Methodological Answer:

Store at -20°C in airtight, light-protected containers with desiccants. The compound is hygroscopic; exposure to moisture accelerates hydrolysis of the piperidine ring .

Advanced: What are the primary degradation pathways under thermal stress?

Methodological Answer:

Thermogravimetric analysis (TGA) reveals two degradation steps:

Loss of HCl (150–200°C): Removal of the hydrochloride moiety.

Ring cleavage (>250°C): Methoxy group oxidation and piperidine ring fragmentation.

Mitigate degradation by avoiding temperatures >100°C during synthesis or drying .

Basic: What biological targets are associated with this compound?

Methodological Answer:

The piperidine scaffold is prevalent in opioid receptor ligands. While direct data on this compound is limited, structural analogs like meperidine (a Schedule II opioid) bind µ-opioid receptors via carboxylate interactions .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Modify the methoxy position (e.g., 3- or 5-substitution) and assess receptor binding via radioligand displacement assays. For example, replacing the methoxy group with halogens (e.g., Cl) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .

How to reconcile discrepancies in elemental analysis data?

Methodological Answer:

Discrepancies between calculated and found values (e.g., C: 54.92% vs. 54.61%) often arise from incomplete purification. Re-crystallize from ethanol/water (1:1) and re-analyze via combustion analysis. Residual solvents (e.g., acetic acid) may inflate hydrogen percentages .

Basic: What computational tools predict solubility and logP?

Methodological Answer:

Use ChemAxon’s MarvinSuite or ACD/Labs to calculate logP (estimated ~0.8 for this compound). Solubility in aqueous buffers (e.g., PBS) is predicted via Hansen solubility parameters, accounting for the hydrochloride salt’s ionic strength .

Advanced: How to model receptor-ligand interactions computationally?

Methodological Answer:

Perform molecular docking (AutoDock Vina) using the µ-opioid receptor crystal structure (PDB: 4DKL). The carboxylate group forms hydrogen bonds with Lys233 and Tr293, while the methoxy group occupies a hydrophobic pocket .

Basic: What safety protocols are essential during handling?

Methodological Answer:

Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and synthesis. In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.